

Technical Guide: Physicochemical Properties of 5-Bromo-2-methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-2-methylisoquinolin-1(2H)-one

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For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the available physicochemical properties, synthesis, and spectral data for **5-Bromo-2-methylisoquinolin-1(2H)-one**. Due to a lack of extensive experimental data for this specific compound in publicly accessible literature, this guide also includes comprehensive information on its immediate precursor, 5-Bromoisoquinolin-1(2H)-one, from which the target compound is synthesized.

Physicochemical Properties

Quantitative data for **5-Bromo-2-methylisoquinolin-1(2H)-one** is sparse, with most available information being calculated or predicted. In contrast, more data, albeit often predicted, is available for its precursor, 5-Bromoisoquinolin-1(2H)-one. These properties are summarized in the tables below for comparison.

Table 1: Physicochemical Properties of **5-Bromo-2-methylisoquinolin-1(2H)-one**

Property	Value	Source
Molecular Formula	C ₁₀ H ₈ BrNO	Calculated
Molecular Weight	238.08 g/mol	Calculated
CAS Number	Not Found	-

Table 2: Physicochemical Properties of 5-Bromoisoquinolin-1(2H)-one (Precursor)

Property	Value	Source
Molecular Formula	C ₉ H ₆ BrNO	[1] [2]
Molecular Weight	224.05 g/mol	[1] [2]
CAS Number	190777-77-6	[1] [3]
Boiling Point	443.2 ± 45.0 °C (Predicted)	[3]
Density	1.620 g/cm ³ (Predicted)	[3]
pKa	12.19 ± 0.20 (Predicted)	[3]
logP	2 (Predicted)	[2]
Appearance	Light yellow to light brown solid	[3]
Storage	Sealed in dry, Room Temperature	[3]

Synthesis and Experimental Protocols

The synthesis of **5-Bromo-2-methylisoquinolin-1(2H)-one** is anticipated to be a two-step process, commencing with the synthesis of its precursor, 5-Bromoisoquinolin-1(2H)-one, followed by N-methylation.

Synthesis of 5-Bromoisoquinolin-1(2H)-one

A common method for the synthesis of 5-Bromoisoquinolin-1(2H)-one involves the dehydrogenation of 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one.

Experimental Protocol:

- Reaction Setup: A mixture of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one (1 equivalent) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2 equivalents) is prepared in a suitable solvent such as 1,4-dioxane.
- Reaction Conditions: The reaction mixture is stirred at 100 °C for 24 hours.

- Work-up:
 - The solvent is removed by evaporation under reduced pressure.
 - The residue is dissolved in ethyl acetate and washed with a 10% aqueous sodium hydroxide solution.
 - The organic and aqueous layers are separated, and the aqueous layer is further extracted with ethyl acetate.
 - The combined organic layers are dried over anhydrous sodium sulfate and concentrated by evaporation.
- Purification: The crude product is purified by flash chromatography on silica gel, eluting with a dichloromethane and methanol gradient (e.g., from 99:1 to 96:4) to yield 5-bromoisoquinolin-1(2H)-one as a yellow solid.[3]

N-methylation to Yield 5-Bromo-2-methylisoquinolin-1(2H)-one

While a specific protocol for the N-methylation of 5-Bromoisoquinolin-1(2H)-one was not found, a general and reliable method for the N-methylation of lactams and related heterocyclic compounds involves the use of a methylating agent in the presence of a base.

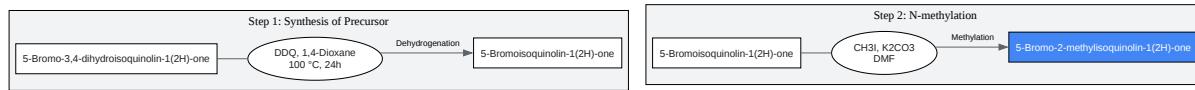
Proposed Experimental Protocol:

- Reaction Setup: To a solution of 5-Bromoisoquinolin-1(2H)-one (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, is added a base such as potassium carbonate (K_2CO_3 , 2-3 equivalents).
- Reaction Conditions:
 - The mixture is stirred at room temperature for 15-30 minutes to facilitate the deprotonation of the lactam nitrogen.
 - A methylating agent, such as methyl iodide (CH_3I , 1.1-1.5 equivalents), is added dropwise to the suspension.

- The reaction is then stirred at room temperature or gently heated (e.g., to 40-60 °C) and monitored for completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up:
 - Upon completion, the reaction mixture is quenched with water.
 - The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate.
 - The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel to yield **5-Bromo-2-methylisoquinolin-1(2H)-one**.

Mandatory Visualizations

As no specific signaling pathways involving **5-Bromo-2-methylisoquinolin-1(2H)-one** have been identified in the literature, a diagram illustrating the synthetic workflow is provided below.



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Caption: Synthetic workflow for **5-Bromo-2-methylisoquinolin-1(2H)-one**.

Biological Activity

There is currently no specific information available in the searched scientific literature regarding the biological activity or potential signaling pathway interactions of **5-Bromo-2-methylisoquinolin-1(2H)-one**. However, the isoquinoline scaffold is a common motif in many

biologically active compounds, and derivatives are often investigated for a range of therapeutic applications, including as potential agents targeting neurological disorders. Further research is required to elucidate the specific biological profile of this compound.

Spectral Data

While specific spectral data (NMR, IR, Mass Spectrometry) for **5-Bromo-2-methylisoquinolin-1(2H)-one** is not readily available in public databases, analysis of the precursor, 5-Bromoisoquinolin-1(2H)-one, by electrospray mass spectrometry (ESMS) has shown a molecular ion peak at m/z of 224 ($[M+H]^+$), consistent with its molecular weight.^[3] It is expected that the mass spectrum of **5-Bromo-2-methylisoquinolin-1(2H)-one** would show a corresponding molecular ion peak reflecting its higher molecular weight.

Disclaimer: The information provided in this document is based on currently available data from public sources and chemical supplier databases. Much of the physicochemical data for the compounds discussed is predicted and has not been experimentally verified. Researchers should use this guide as a starting point and are encouraged to perform their own analyses to confirm these properties.

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